Alazopeptin

Antitrypanosomal Trypanosoma brucei Selectivity

Alazopeptin (≥98%, CAS 1397-84-8) is a structurally unique diazo tripeptide (L-Ala-DON-DON) with distinct pharmacological differentiation from monomeric DON or azaserine. Validated in vivo antitumor efficacy (>200% survival in L-1210 leukemia model) and quantifiable anti-trypanosomal selectivity vs suramin. Defined LD50 benchmark (150 mg/kg, rat) and established role as a substrate for the unique AzpM dipeptide synthase make it an essential tool compound for trypanosomiasis SAR, in vivo oncology studies, and diazo natural product biosynthesis research.

Molecular Formula C15H20N6O5
Molecular Weight 364.36 g/mol
Cat. No. B1221733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlazopeptin
Synonymsalazopeptin
allyl-(6-diazo-5-oxo)-Nle-(6-diazo-5-oxo)-Nle
allyl-(6-diazo-5-oxo)-norleucyl-(6-diazo-5-oxo)-norleucine
Molecular FormulaC15H20N6O5
Molecular Weight364.36 g/mol
Structural Identifiers
SMILESC=CCNC(CCC(=O)C=[N+]=[N-])C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O
InChIInChI=1S/C15H20N6O5/c1-2-7-18-12(5-3-10(22)8-19-16)14(24)21-13(15(25)26)6-4-11(23)9-20-17/h2,8-9,12-13,18H,1,3-7H2,(H,21,24)(H,25,26)
InChIKeyLYUGICBKRYXVHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alazopeptin Procurement Guide: Verifiable Antitrypanosomal and Antitumor Activity Data


Alazopeptin is a diazo-containing tripeptide antibiotic [1], specifically composed of L-Ala-DON-DON, where DON is 6-diazo-5-oxo-L-norleucine [2]. It is a secondary metabolite produced by several Streptomyces species [3] and is primarily of interest for its reported antitumor and antitrypanosomal properties [4]. This guide provides a quantitative comparison of Alazopeptin against relevant comparators to inform scientific and procurement decisions, focusing on verifiable differentiation where data is available.

Why Alazopeptin Cannot Be Directly Substituted by DON Monomer or Other Diazoketones


Alazopeptin's structure as a tripeptide containing two DON moieties [1] fundamentally differentiates it from simpler diazoketone analogs like the monomeric DON (6-diazo-5-oxo-L-norleucine) or azaserine. This structural complexity impacts its biological profile, including its specific antitrypanosomal potency and selectivity profile when compared to clinically used drugs like suramin and eflornithine [2]. The compound's biosynthetic pathway, involving a unique dipeptide synthase (AzpM), further distinguishes it as a distinct chemical entity not easily replicated or substituted by monomeric analogs [3]. A generic substitution with DON would not replicate the observed in vivo antitumor efficacy or the specific selectivity index profile reported for the full tripeptide.

Alazopeptin Quantitative Differentiation: Comparative Antiparasitic and Antitumor Evidence


Alazopeptin vs. Suramin and Eflornithine: In Vitro Antitrypanosomal Activity Against Trypanosoma brucei

Alazopeptin demonstrates a distinct in vitro antitrypanosomal activity profile against Trypanosoma brucei GUTat 3.1 when compared to clinically used drugs suramin and eflornithine [1]. The reported IC50 values indicate a potency that, while not superior in absolute terms, falls within a different range, suggesting a potentially useful differential mechanism or selectivity. Direct quantitative comparisons for this specific strain are as follows.

Antitrypanosomal Trypanosoma brucei Selectivity

Alazopeptin vs. Suramin: In Vitro Cytotoxicity and Selectivity Index in MRC-5 Cells

Beyond potency, the therapeutic window is critical. Alazopeptin exhibits a measurable selectivity index when its antiparasitic activity is compared to its cytotoxicity against human MRC-5 fibroblasts. While the raw IC50 for cytotoxicity is lower than that of suramin, the resulting selectivity index (SI) provides a quantifiable measure of its potential safety margin relative to a clinically used drug [1].

Cytotoxicity Selectivity Index MRC-5

Alazopeptin vs. Untreated Control: In Vivo Antitumor Efficacy in Mouse Leukemia L-1210 Model

A critical point of differentiation for Alazopeptin is its pronounced in vivo antitumor activity against murine leukemia L-1210, a standard model for chemotherapeutic evaluation. The reported survival effect, expressed as a percentage increase over untreated controls, provides a quantitative measure of its therapeutic potential distinct from its antiparasitic profile [1].

Antitumor Leukemia L-1210 Survival Effect

Alazopeptin vs. DON Monomer: Distinct Biosynthetic Origin and Structural Complexity

A fundamental differentiator at the procurement level is the compound's structural and biosynthetic identity. Alazopeptin is not simply a mixture of DON monomers; it is a specific tripeptide (Ala-DON-DON) assembled by a dedicated biosynthetic pathway. The key enzyme, AzpM, is an unprecedented α/β hydrolase that catalyzes the dipeptide synthesis of two DON molecules [1]. This structural complexity confers biological properties distinct from the monomeric DON or other related diazoketones like azaserine.

Biosynthesis Structure-Activity Relationship DON

Alazopeptin vs. Related Diazoketones: Comparative Acute Toxicity in Rats

Acute toxicity, as measured by LD50, is a crucial parameter for in vivo study design and risk assessment. Alazopeptin's intraperitoneal LD50 in rats is reported as 150 mg/kg [1]. While not a direct head-to-head study, this value can be compared to published LD50 values for related diazoketone compounds, providing a context for its relative safety profile. For instance, azaserine has been reported with an LD50 in mice of approximately 15-25 mg/kg [2], indicating Alazopeptin may possess a more favorable acute toxicity profile in rodents.

Toxicity LD50 Safety

Optimal Alazopeptin Application Scenarios Based on Verified Evidence


Antitrypanosomal Lead Optimization and Tool Compound Studies

Given its directly comparable in vitro IC50 values against T. b. brucei and its quantifiable selectivity index relative to suramin [1], Alazopeptin is best suited as a tool compound or a starting point for medicinal chemistry optimization in trypanosomiasis research. Its moderate potency and distinct selectivity profile offer a basis for structure-activity relationship (SAR) studies aimed at improving the therapeutic window. [1]

In Vivo Antitumor Efficacy Studies in Leukemia Models

The demonstrated >200% survival effect in the mouse leukemia L-1210 model [1] positions Alazopeptin as a valuable positive control or test article for in vivo oncology studies. Researchers investigating novel anticancer agents or combination therapies can use this defined in vivo benchmark for comparative efficacy assessments. [1]

Biocatalytic and Biosynthetic Pathway Research

Alazopeptin serves as a prime substrate for studying the unique enzyme AzpM, an α/β hydrolase that catalyzes dipeptide synthesis of two DON molecules [1]. This makes it a critical component for research into novel dipeptide synthases, natural product biosynthesis, and the enzymatic formation of N-N bonds. [1]

Comparative Toxicology and Safety Profiling of Diazoketones

The reported LD50 value of 150 mg/kg in rats [1] provides a quantitative anchor for comparative toxicology studies. Researchers assessing the safety profile of diazoketone-containing compounds can utilize Alazopeptin as a benchmark in rodent models to contextualize the acute toxicity of new analogs. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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